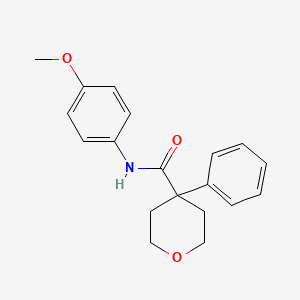![molecular formula C17H19NO5S B5866740 ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5866740.png)
ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate, also known as ESI-09, is a small molecule inhibitor that targets the epithelial sodium channel (ENaC). ENaC is a critical regulator of sodium and water balance in the body and is expressed in various tissues, including the lungs, kidneys, and colon. ESI-09 has been shown to have potential therapeutic applications in various diseases, including cystic fibrosis, hypertension, and edema.
Mecanismo De Acción
Ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate works by inhibiting the activity of ENaC. ENaC is responsible for the reabsorption of sodium and water in various tissues, including the lungs, kidneys, and colon. Inhibition of ENaC leads to decreased sodium and water reabsorption, resulting in improved fluid balance. This compound has been shown to be a selective inhibitor of ENaC, with minimal off-target effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical models of disease. In a mouse model of cystic fibrosis, this compound was shown to reduce airway inflammation and improve lung function. In a rat model of hypertension, this compound was shown to reduce blood pressure and improve renal function. In a mouse model of edema, this compound was shown to reduce fluid accumulation in the lungs and improve survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate is its selectivity for ENaC, which minimizes off-target effects. Another advantage is its potential therapeutic applications in various diseases, including cystic fibrosis, hypertension, and edema. However, one limitation of this compound is its limited solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
For ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate include further preclinical studies to evaluate its efficacy and safety in various disease models. Additionally, clinical trials will be necessary to evaluate its potential therapeutic applications in humans. Other future directions include the development of more potent and selective ENaC inhibitors and the investigation of the role of ENaC in other diseases, such as acute respiratory distress syndrome and pulmonary fibrosis.
Conclusion
This compound is a small molecule inhibitor that targets ENaC and has potential therapeutic applications in various diseases. Its selectivity for ENaC minimizes off-target effects, and its biochemical and physiological effects have been extensively studied in preclinical models of disease. However, further studies are necessary to evaluate its efficacy and safety in humans and to develop more potent and selective ENaC inhibitors.
Métodos De Síntesis
The synthesis of ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of triethylamine and dichloromethane. The resulting intermediate is then reacted with ethyl chloroformate to yield this compound. The purity of the compound is typically assessed using high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
Ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate has been extensively studied in various preclinical models of disease. In a mouse model of cystic fibrosis, this compound was shown to improve lung function and reduce inflammation. In a rat model of hypertension, this compound was shown to lower blood pressure and improve renal function. In a mouse model of edema, this compound was shown to reduce fluid accumulation in the lungs and improve survival.
Propiedades
IUPAC Name |
ethyl 4-[(2-methoxy-5-methylphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-4-23-17(19)13-6-8-14(9-7-13)18-24(20,21)16-11-12(2)5-10-15(16)22-3/h5-11,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWQPBZLRNJOFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-[(4-methyl-1-piperazinyl)methyl]benzonitrile](/img/structure/B5866658.png)


![2-chloro-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5866673.png)



![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5866694.png)

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5866714.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B5866718.png)

![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5866735.png)
